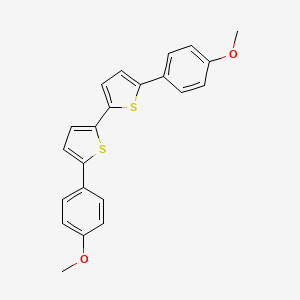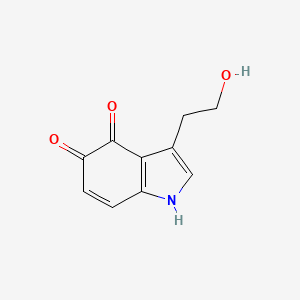
3-(2-Hydroxyethyl)-1H-indole-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-1H-indole-4,5-dione is an organic compound with the molecular formula C10H9NO3 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione typically involves the functionalization of indole derivatives. One common method is the oxidation of 3-(2-Hydroxyethyl)indole using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-1H-indole-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)-1H-indole-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethyl)indole: A precursor in the synthesis of 3-(2-Hydroxyethyl)-1H-indole-4,5-dione.
4-Hydroxy-2-quinolones: Compounds with similar structural features and potential biological activities.
Benzofuran derivatives: Compounds with a similar bicyclic structure and diverse pharmacological properties.
Uniqueness
This compound is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions
Properties
CAS No. |
127869-63-0 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1H-indole-4,5-dione |
InChI |
InChI=1S/C10H9NO3/c12-4-3-6-5-11-7-1-2-8(13)10(14)9(6)7/h1-2,5,11-12H,3-4H2 |
InChI Key |
AOTOCXAVPLNVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C2=C1NC=C2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


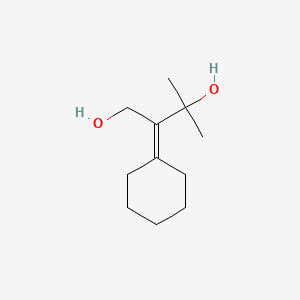

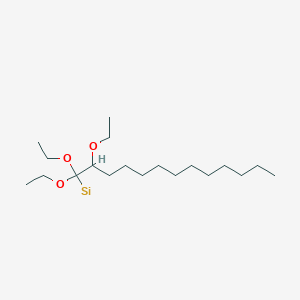
![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)
![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)

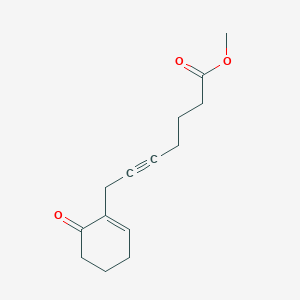

![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
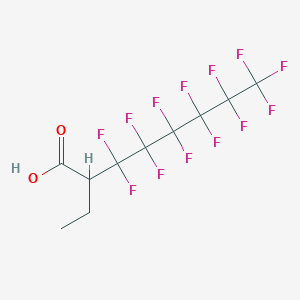
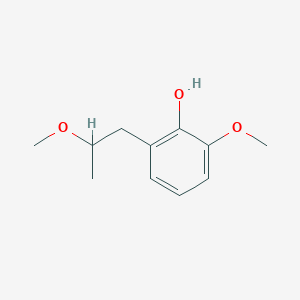
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
